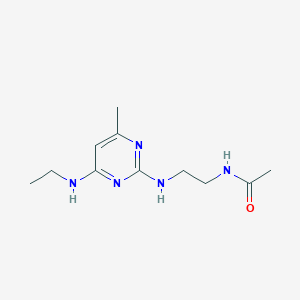![molecular formula C12H8BrNO3 B2379213 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid CAS No. 58835-85-1](/img/structure/B2379213.png)
4-[(5-Bromopyridin-2-YL)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Bromopyridin-2-yl)oxy)benzoic acid, also known as BPyOB, is an organic compound with a molecular formula of C12H8BrNO3. It has a molecular weight of 294.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-((5-Bromopyridin-2-yl)oxy)benzoic acid is1S/C12H8BrNO3/c13-9-3-6-11(14-7-9)17-10-4-1-8(2-5-10)12(15)16/h1-7H,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical and Chemical Properties Analysis
4-((5-Bromopyridin-2-yl)oxy)benzoic acid is a powder that is stored at room temperature . It has a molecular weight of 294.1 . Unfortunately, other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the current resources.Scientific Research Applications
Suzuki–Miyaura Coupling Applications : This compound is involved in Suzuki–Miyaura coupling reactions, particularly with 2-bromopyridine, to produce benzoic acid derivatives (McMillan, McNab, & Reed, 2007).
Crystal Structure Analysis : Studies have detailed the crystal structure of similar bromopyridine-benzoic acid adducts, highlighting intermolecular interactions and structural characteristics (Hemamalini & Fun, 2010).
Antiviral and Cytotoxic Activities : Derivatives of this compound have been synthesized and evaluated for antiviral activity against viruses like HIV and HSV, as well as for cytotoxic activities (Selvam et al., 2010).
Coordination and Supramolecular Chemistry : It has been used in studies exploring uranyl assembly in the solid state, focusing on the structural relationship between benzoic acids and chelating N-donors (Carter & Cahill, 2015).
Synthesis of Antibacterial and Antitubercular Agents : Research on the synthesis of benzoic acid hydrazide analogs and their derivatives shows potential antibacterial and antitubercular activities (Joshi et al., 2008).
Magnetic Properties in Coordination Polymers : Studies have examined the synthesis and magnetic properties of coordination polymers involving bromoisophthalic acid, highlighting the potential applications in materials science (Lin et al., 2019).
Synthesis of Potential Anti-Proliferative Agents : Novel quinuclidinone derivatives have been synthesized as potential anti-cancer agents using similar benzoic acid derivatives (Soni et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust or fumes, to wash thoroughly after handling, and to wear protective gloves .
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-3-6-11(14-7-9)17-10-4-1-8(2-5-10)12(15)16/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGQOULELPJGEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2379130.png)
![N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2379132.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2379136.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)



![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2379147.png)
![1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt](/img/structure/B2379148.png)

![Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2379151.png)
![[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate](/img/structure/B2379152.png)

